BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 1,3-Dibromo-5-
hitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,3-Dibromo-5-nitrobenzene

Cat. No.: B1662017

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1,3-dibromo-5-nitrobenzene (CAS No. 6311-60-0). Due to the limited availability of
publicly accessible, complete experimental spectra, this document combines available
experimental data with predicted spectroscopic values derived from established principles of
analytical chemistry. This guide is intended to support research and development activities by
providing a detailed spectroscopic profile of the molecule.

Molecular Structure and Properties
e Molecular Formula: CeH3zBr2NO:2

e Molecular Weight: 280.90 g/mol [1]

» IUPAC Name: 1,3-dibromo-5-nitrobenzene[1]

o Appearance: White to yellow to orange powder or crystals.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for 1,3-
dibromo-5-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: *H NMR Spectroscopic Data (Predicted)

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~83-85 t ~15-20 H-4

~8.0-8.2 d ~15-20 H-2, H-6

Prediction based on the analysis of similar substituted nitrobenzenes. The electron-withdrawing
nitro group and bromine atoms will deshield the aromatic protons, shifting them downfield. The
proton at position 4 will appear as a triplet due to coupling with the two equivalent protons at
positions 2 and 6. The protons at positions 2 and 6 will appear as a doublet due to coupling
with the proton at position 4.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (8) ppm Assighment
~ 150 C-5 (C-NO2)

~ 138 C-2,C-6

~ 130 C-4

~123 C-1, C-3 (C-Br)

Prediction based on established substituent effects in benzene derivatives. The carbon
attached to the nitro group (C-5) is expected to be the most deshielded. The carbons bearing
the bromine atoms (C-1, C-3) will also be significantly deshielded.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Predicted)
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Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch
1550 - 1510 Strong Asymmetric NO: stretch
1355 - 1335 Strong Symmetric NOz2 stretch
1100 - 1000 Medium C-Br stretch

900 - 675 Strong C-H out-of-plane bend

These predicted values are based on characteristic infrared absorption frequencies for
aromatic nitro compounds and halogenated aromatics.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z Relative Intensity Assignment

[M]* (Molecular ion with 7°Br

281 High
and 81Br)
235 Medium [M - NO2]*
75 High CeHs* fragment

Experimental data from PubChem indicates major peaks at m/z 281, 235, and 75.[1] The
molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two
bromine atoms.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented
above. Instrument parameters should be optimized for the specific sample and instrument
used.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of 1,3-dibromo-5-nitrobenzene in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIz, DMSO-ds) in a 5 mm NMR tube.

e 'H NMR Acquisition:
o Spectrometer: 300 MHz or higher field NMR spectrometer.
o Pulse Sequence: Standard single-pulse experiment.
o Acquisition Parameters:
= Spectral Width: 0-12 ppm.
= Number of Scans: 16-64.
» Relaxation Delay: 1-2 seconds.

o Processing: Fourier transform the FID, phase correct the spectrum, and reference to the
residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

e 13C NMR Acquisition:
o Spectrometer: 75 MHz or higher field NMR spectrometer.
o Pulse Sequence: Proton-decoupled pulse experiment (e.g., PENDANT, DEPT).
o Acquisition Parameters:
» Spectral Width: 0-200 ppm.
= Number of Scans: 1024 or more, depending on sample concentration.
» Relaxation Delay: 2-5 seconds.

o Processing: Fourier transform the FID, phase correct the spectrum, and reference to the
solvent peak.

IR Spectroscopy
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e Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.

o Solid (ATR): Place a small amount of the solid sample directly on the attenuated total
reflectance (ATR) crystal.

e Acquisition:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
o Parameters:
= Scan Range: 4000-400 cm~1.
» Resolution: 4 cm™.
= Number of Scans: 16-32.

o Processing: Perform a background scan and then acquire the sample spectrum. The data
is typically presented as percent transmittance versus wavenumber.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method
such as direct insertion probe (for solids) or after separation by gas chromatography (GC-
MS).

 lonization: Use Electron lonization (El) at 70 eV.
o Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-350).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure.

Visualizations
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The following diagrams illustrate the molecular structure and a logical workflow for the
spectroscopic analysis of 1,3-dibromo-5-nitrobenzene.

Molecular Structure of 1,3-Dibromo-5-nitrobenzene
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Click to download full resolution via product page

Caption: Structure of 1,3-Dibromo-5-nitrobenzene.

Spectroscopic Characterization Workflow
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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